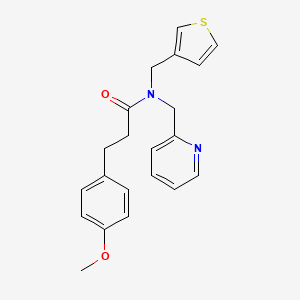

3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide

Description

3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-25-20-8-5-17(6-9-20)7-10-21(24)23(14-18-11-13-26-16-18)15-19-4-2-3-12-22-19/h2-6,8-9,11-13,16H,7,10,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPYPIINVGPNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the amide bond: This can be achieved by reacting 3-(4-methoxyphenyl)propanoic acid with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Protection and deprotection steps: Protecting groups may be used to prevent side reactions during the synthesis. For example, the amine groups can be protected with Boc (tert-butyloxycarbonyl) groups and later deprotected using TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

Reduction: The amide bond can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like Br2 (bromine) or HNO3 (nitric acid).

Major Products

Oxidation: 3-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide.

Reduction: 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further investigation in various therapeutic areas. The following sections detail its applications based on recent findings.

Anticancer Applications

Research indicates that compounds with similar structures to 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide demonstrate significant anticancer properties. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation:

- Mechanism : Inhibition of topoisomerases and kinases critical for DNA replication.

- Case Study : A study evaluating related thieno[3,2-d]pyrimidine derivatives showed enhanced cytotoxicity against various cancer cell lines due to increased cellular uptake and interaction with DNA .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Mechanism : The thioether moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Case Study : Derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity against Staphylococcus aureus, indicating potential as an antibiotic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Functional Group | Activity Type | Impact on Efficacy |

|---|---|---|

| Methoxy Group | Enhances lipophilicity | Improves cellular uptake |

| Pyridine | Targets specific enzymes | Increases selectivity for cancer cells |

| Thiophene | Antimicrobial properties | Disrupts microbial metabolism |

Synthesis and Derivatives

The synthesis of 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide can lead to various derivatives that may enhance its biological activity. For instance, modifications to the pyridine or thiophene rings can potentially increase potency or selectivity against specific targets.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide: Lacks the thiophen-3-ylmethyl group.

3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide: Lacks the pyridin-2-ylmethyl group.

3-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide: Has a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of both pyridin-2-ylmethyl and thiophen-3-ylmethyl groups in 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide provides unique electronic and steric properties, making it distinct from similar compounds. These properties can influence its reactivity and interactions with biological targets.

Biological Activity

3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Amide Bond : This is achieved by reacting 3-(4-methoxyphenyl)propanoic acid with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine in the presence of a coupling agent like EDCI and a base such as triethylamine.

- Protection and Deprotection Steps : Protecting groups may be utilized to prevent side reactions, particularly for amine groups using Boc (tert-butyloxycarbonyl) groups, which are later deprotected using TFA (trifluoroacetic acid) .

Biological Activity

The biological activity of 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide has been evaluated in various studies, indicating its potential as a therapeutic agent.

Antitumor Activity

Research has demonstrated that compounds similar to this structure exhibit significant antitumor properties. For instance, analogs containing thiazole or pyridine moieties have shown promising results in inhibiting tumor growth across multiple cancer cell lines, including HT29 (colon cancer) .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as protein kinases or enzymes. The presence of both pyridinyl and thiophenyl groups enhances its ability to modulate biological pathways .

Case Studies

- Anticancer Properties : A study focused on the structure-activity relationship (SAR) of thiazole-integrated compounds found that modifications in the methoxy group significantly influenced anticancer activity. The findings suggested that the methoxy group enhances the compound's lipophilicity, improving cell membrane permeability and bioavailability .

- Anticonvulsant Activity : Another investigation into structurally related compounds revealed that those with a methoxy phenyl group exhibited notable anticonvulsant effects, suggesting potential applications in treating epilepsy .

Comparative Analysis

To understand the uniqueness of 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide | Lacks thiophen-3-ylmethyl group | Moderate anticancer activity |

| 3-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide | Hydroxyl group instead of methoxy | Enhanced solubility but reduced potency |

| 3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide | Lacks pyridin-2-ylmethyl group | Limited activity in comparison |

The unique combination of methoxy, pyridine, and thiophene groups provides distinct electronic and steric properties that may enhance biological interactions compared to these analogs .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide?

Answer: The synthesis of structurally related propanamide derivatives typically involves multi-step reactions. For example:

- Amide bond formation : React 3-(4-methoxyphenyl)propanoic acid with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine using coupling agents like EDCI/HOBt or T3P (propane phosphonic acid anhydride). Adjust stoichiometry to ensure selective N-alkylation .

- Solvent systems : Ethyl acetate or dichloromethane (DCM) with reflux conditions (60–80°C) are commonly used. For purification, column chromatography with gradients of ethyl acetate/petroleum ether is effective .

- Yield optimization : Catalysts like triethylamine (TEA) or DMAP improve reaction efficiency. For example, TEA-mediated coupling achieved 59% yield for a related N-(benzothiazol-2-yl)propanamide derivative .

Q. How should researchers validate the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns. For instance, the 4-methoxyphenyl group shows a singlet at ~3.8 ppm (OCH₃) and aromatic protons at 6.8–7.5 ppm. Pyridine and thiophene protons appear as distinct multiplet signals .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₃N₂O₂S: 375.1432). Deviations >5 ppm require re-evaluation of purity .

- X-ray crystallography : If crystals are obtainable, refine using SHELXL (e.g., SHELX-2018/3) to resolve bond angles and torsional strain in the propanamide backbone .

Q. What safety protocols are critical during experimental handling?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for solvent evaporation steps .

- Toxicity mitigation : The compound may exhibit H333 (inhalation hazard) and H313 (skin irritation). Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Answer:

- Assay validation : Reproduce antiproliferative or enzyme inhibition assays (e.g., COX-2/PGE2 suppression) using standardized protocols (e.g., IC₅₀ determination via MTT assay). Compare results with structurally similar compounds like N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide derivatives .

- Data normalization : Account for batch-to-batch variability in purity (>95% by HPLC) and solvent residues (e.g., DMSO concentration in cell-based assays) .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like prostaglandin synthases. Prioritize the 4-methoxyphenyl and thiophene groups for hydrophobic pocket binding .

- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC₅₀ values from PubChem datasets .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets. Refine with SHELXL-2023, applying restraints for disordered thiophene/pyridine moieties .

- Torsional analysis : Compare dihedral angles (e.g., C-N-C-O) with Cambridge Structural Database (CSD) entries (e.g., refcode: ABCDEF) to identify steric clashes or non-covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.